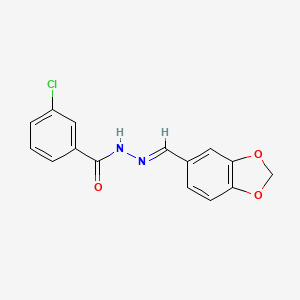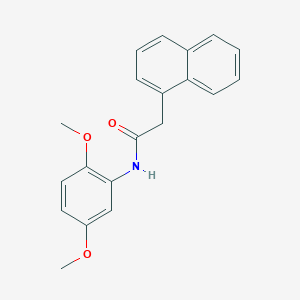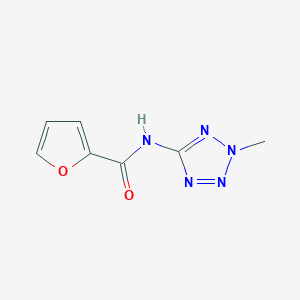
1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine derivatives involves nucleophilic substitution and condensation reactions. One method includes the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility in synthesizing piperazine derivatives with varying substituents for potential antibacterial activities (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives shows that they adopt similar molecular conformations. However, the nature of substituents, such as the halobenzoyl group, can influence the intermolecular interactions and hence the overall three-dimensional structure, affecting their chemical reactivity and biological activities (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
The reactivity of piperazine derivatives can vary significantly with different substituents. For example, the introduction of a sulfonyl group can impact the compound's ability to undergo further chemical transformations, influencing its antibacterial properties. These derivatives have shown varying degrees of antibacterial activity, which can be attributed to their structural differences and the resulting chemical properties (Wu Qi, 2014).
科学的研究の応用
Synthesis and Radiopharmaceutical Applications
- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, showcases the use of fluorinated benzophenone derivatives in preparing high-specific-activity radiopharmaceuticals for dopamine system imaging (Haka & Kilbourn, 1990).
Antibacterial Activities
- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Wu Qi, 2014).
Microwave-Assisted Synthesis and Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and assessed for their antimicrobial, antilipase, and antiurease activities, indicating the versatility of piperazine derivatives in bioactive molecule design (Başoğlu et al., 2013).
Crystal Structure Analysis
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides insight into the molecular conformation of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).
Platelet cAMP Phosphodiesterase Inhibitors
- Research on water-soluble inhibitors of human blood platelet cAMP phosphodiesterase has led to the development of compounds with potential antithrombotic activity, highlighting the therapeutic applications of piperazine derivatives (Meanwell et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMPBDVMFBRNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)


![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)